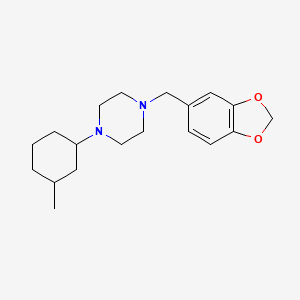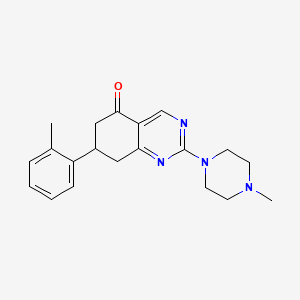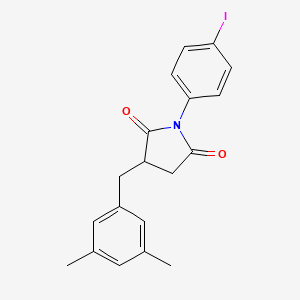
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine, also known as MDBP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a popular research chemical that is commonly used in scientific research to study the mechanism of action and the physiological effects of psychoactive drugs. The purpose of
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has been shown to bind to the 5-HT2A and 5-HT2B receptors, which are involved in the regulation of mood, cognition, and perception. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has also been shown to inhibit the reuptake of serotonin, which increases the concentration of serotonin in the synaptic cleft and enhances its neurotransmitter activity.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has also been shown to produce subjective effects such as euphoria, increased sociability, and altered perception.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is a useful tool for studying the mechanism of action and the physiological effects of psychoactive drugs. It is relatively easy to synthesize and can be obtained in high yields, making it a cost-effective option for researchers. However, it is important to note that the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine may not be representative of the effects of other psychoactive drugs, and caution should be exercised when interpreting the results of experiments using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine.
Future Directions
There are many potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is the development of new psychoactive drugs based on the structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine. Another area of interest is the investigation of the long-term effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine and its potential therapeutic applications.
Synthesis Methods
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine can be synthesized using a variety of methods, including the reductive amination of 1-(1,3-benzodioxol-5-yl)propan-2-one with 3-methylcyclohexylamine, or the condensation of 1-(1,3-benzodioxol-5-yl)propan-2-one with 4-(3-methylcyclohexyl)piperazine in the presence of a reducing agent. The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is relatively simple, and the compound can be obtained in high yields.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is commonly used in scientific research to study the mechanism of action and the physiological effects of psychoactive drugs. It is often used as a reference compound in studies that aim to identify the structure-activity relationship of piperazine derivatives. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is also used to investigate the pharmacological properties of psychoactive drugs, such as their effects on neurotransmitter systems and their potential therapeutic applications.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-3-2-4-17(11-15)21-9-7-20(8-10-21)13-16-5-6-18-19(12-16)23-14-22-18/h5-6,12,15,17H,2-4,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLDVAXWJJLACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4882473.png)
![N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4882474.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4882482.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4882489.png)
![2-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,2-oxazinane](/img/structure/B4882493.png)

![1-(1-cyclohexen-1-ylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4882509.png)
![ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4882515.png)
![N-benzyl-1-[2-(mesitylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4882522.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4882537.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)
![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)
